molecular formula C21H22FN3O2 B4522938 (4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE

(4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE

Cat. No.: B4522938
M. Wt: 367.4 g/mol
InChI Key: RAGPTVWQHVITQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyl group and an isoxazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Benzylation of the Piperazine Ring: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The compound can be reduced to remove functional groups or to modify existing ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and for electrophilic substitution include halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of fluorophenyl and piperazine substituents on biological activity.

    Medicine: The compound can be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl group can enhance binding affinity and selectivity. The isoxazole ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (4-BENZYLPIPERAZINO)[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE: Similar structure but with a methoxyphenyl group instead of a fluorophenyl group.

    (4-BENZYLPIPERAZINO)[3-(4-NITROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE lies in the presence of the fluorophenyl group, which can enhance the compound’s binding affinity and selectivity for specific molecular targets. Additionally, the combination of the piperazine and isoxazole rings can provide a unique pharmacological profile, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-18-8-6-17(7-9-18)19-14-20(27-23-19)21(26)25-12-10-24(11-13-25)15-16-4-2-1-3-5-16/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGPTVWQHVITQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3CC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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